molecular formula C16H15NO3 B12517823 benzyl N-(4-formylphenyl)-N-methylcarbamate

benzyl N-(4-formylphenyl)-N-methylcarbamate

Cat. No.: B12517823
M. Wt: 269.29 g/mol
InChI Key: CZXJQSPGEPYRPC-UHFFFAOYSA-N
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Description

Benzyl N-(4-formylphenyl)-N-methylcarbamate is a synthetic carbamate derivative of value in organic chemistry and pharmaceutical research. Compounds within this chemical class are frequently employed as key intermediates or building blocks in the synthesis of more complex molecules . The structure incorporates both a protected carbamate group and a reactive formyl group on the phenyl ring. The carbamate group, featuring N-methyl and benzyl substituents, can act as a protecting group for amines in multi-step synthetic sequences, helping to control reactivity . The 4-formyl (aldehyde) functionality is a versatile handle for further chemical transformation, readily undergoing reactions such as nucleophilic addition, reductive amination, or condensation to form new carbon-carbon bonds . This makes the compound particularly useful for constructing molecular architectures like substituted pyran derivatives investigated for their biological activity . As a high-purity intermediate, it enables researchers to explore structure-activity relationships and develop novel compounds in medicinal chemistry programs. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

benzyl N-(4-formylphenyl)-N-methylcarbamate

InChI

InChI=1S/C16H15NO3/c1-17(15-9-7-13(11-18)8-10-15)16(19)20-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3

InChI Key

CZXJQSPGEPYRPC-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)C=O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The zinc chloride (ZnCl₂)-catalyzed method is a widely adopted approach for carbamate synthesis. This protocol involves the reaction of N-methylcarbamoyl chloride with 4-formylbenzyl alcohol in anhydrous toluene under nitrogen atmosphere. The mechanism proceeds via:

  • Isocyanate Intermediate Formation : ZnCl₂ facilitates the generation of a reactive isocyanate species through nucleophilic attack of the alcohol on the carbamoyl chloride.
  • Nucleophilic Addition : The in situ isocyanate reacts with the alcohol to form the carbamate linkage.

Key optimization parameters include:

  • Catalyst Loading : 0.5–1.0 equivalents of ZnCl₂ yield 70–86% product.
  • Solvent Selection : Toluene outperforms polar solvents like DMF or DMSO due to better compatibility with the hydrophobic intermediates (Table 1).
  • Temperature : Reactions at 110°C achieve completion within 12 hours, whereas room-temperature conditions require extended durations (24–48 hours).

Table 1: Solvent Screening for ZnCl₂-Catalyzed Synthesis

Solvent Temperature (°C) Time (h) Yield (%)
Toluene 110 12 86
Xylene 110 13 55
DCM 30 18 43
THF 30 15 70

Scalability and Limitations

This method is scalable to multigram quantities, as demonstrated in the synthesis of rivastigmine derivatives. However, challenges include:

  • Moisture Sensitivity : Requires strict anhydrous conditions to prevent hydrolysis of the carbamoyl chloride.
  • Byproduct Formation : Competing esterification or urea formation may occur if stoichiometry is imbalanced.

Direct Carbamoyl Chloride-Alcohol Coupling

Stepwise Procedure

A one-pot synthesis involves reacting 4-formylbenzyl alcohol with N-methylcarbamoyl chloride in the presence of a base such as cesium carbonate (Cs₂CO₃). The reaction proceeds via nucleophilic substitution:
$$
\text{R-OH + Cl-C(=O)-N(CH₃)-R' → R-O-C(=O)-N(CH₃)-R' + HCl}
$$
Conditions :

  • Solvent : Dichloromethane (DCM) or ethyl acetate.
  • Base : 1.2 equivalents of Cs₂CO₃ to neutralize HCl.
  • Yield : 65–78% after column chromatography.

Comparative Analysis

  • Advantages : No metal catalyst required; suitable for acid-sensitive substrates.
  • Drawbacks : Lower yields compared to ZnCl₂-catalyzed methods due to incomplete conversion.

Oxidation of Alcohol Precursors

Manganese Dioxide-Mediated Oxidation

A two-step strategy involves:

  • Synthesis of Benzyl N-(4-Hydroxymethylphenyl)-N-Methylcarbamate : Prepared via carbamoylation of 4-hydroxymethylbenzyl alcohol.
  • Oxidation to Aldehyde : Manganese dioxide (MnO₂) in dichloromethane oxidizes the hydroxymethyl group to formyl at room temperature.

Key Data :

  • Oxidation Time : 3–16 hours.
  • Yield : 80–97% after filtration and solvent removal.

Alternative Oxidants

  • Dess-Martin Periodinane : Provides higher selectivity but is cost-prohibitive for large-scale synthesis.
  • Pyridinium Chlorochromate (PCC) : Yields 70% product but generates toxic chromium waste.

tert-Butoxycarbonyl (Boc) Protection-Deprotection Strategies

Boc-Protected Intermediate Route

This method utilizes tert-butyl N-(4-formylbenzyl)carbamate as a precursor:

  • Boc Protection : 4-Aminomethylbenzaldehyde is treated with di-tert-butyl dicarbonate (Boc₂O) in DCM.
  • Methylation : The Boc-protected amine undergoes alkylation with methyl iodide (CH₃I) in acetone.
  • Deprotection : Acidic removal of the Boc group (e.g., HCl/dioxane) yields the final product.

Yield : 60–75% over three steps.

Green Chemistry Approaches

Polymer-Supported Iron Catalysis

A sustainable method employs a Merrifield resin-anchored iron catalyst ([FeII(Anthra-Merf)]) with urea as a carbonyl source.

  • Conditions : Ethanol solvent, 80°C, 6 hours.
  • Yield : 68% with 94% atom economy.
  • Advantages : Catalyst recyclability (6 cycles), no toxic reagents.

Critical Comparison of Methods

Table 2: Method Comparison

Method Yield (%) Scalability Environmental Impact
ZnCl₂ Catalysis 86 High Moderate (metal use)
Direct Coupling 78 Medium Low
MnO₂ Oxidation 97 High High (toxic waste)
Boc Protection 75 Low Moderate
Polymer-Supported Iron 68 Medium Low

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(4-formylphenyl)-N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Benzyl N-(4-carboxyphenyl)-N-methylcarbamate.

    Reduction: Benzyl N-(4-hydroxymethylphenyl)-N-methylcarbamate.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Benzyl N-(4-formylphenyl)-N-methylcarbamate has been investigated for its therapeutic properties, particularly in the treatment of parasitic diseases and as a potential antimicrobial agent.

Antiparasitic Activity

Recent studies have highlighted the compound's effectiveness against Trypanosoma cruzi, the causative agent of Chagas' disease. Research indicates that derivatives of this compound can induce oxidative stress in parasitized cells, leading to selective toxicity towards the parasite while sparing healthy human cells. This selectivity is crucial for developing safer therapeutic options for populations at risk, including those with G6PD deficiency .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. A study synthesized various derivatives of this compound and evaluated their antibacterial and antifungal activities against a range of pathogens, including Staphylococcus aureus and Candida albicans. The results indicated that certain derivatives exhibited significant antimicrobial activity, suggesting potential applications in treating infections caused by resistant strains .

Synthetic Methodologies

The synthesis of this compound involves several key steps that can be optimized for yield and purity.

Synthesis Protocols

The synthesis typically begins with the reaction of 4-formylphenol with benzyl chloroformate in the presence of a base to form the carbamate. This method has been modified to improve yields by employing microwave-assisted synthesis techniques, which reduce reaction times and enhance product formation .

Step Reagents Conditions Yield
14-Formylphenol + Benzyl ChloroformateBase (e.g., NaOH), Room Temperature70-85%
2Reaction under Microwave IrradiationOptimized Temperature (e.g., 100°C)Up to 95%

Case Studies

Several case studies have documented the applications of this compound in various research contexts.

Anti-Chagas Activity Study

A notable study involved synthesizing a series of analogues based on this compound to assess their anti-Trypanosomal activity. The lead compound demonstrated potent activity against T. cruzi amastigotes in vitro, with further evaluation confirming its efficacy in vivo without significant toxicity .

Antimicrobial Efficacy Investigation

Another study focused on the synthesis of derivatives targeting multidrug-resistant bacteria. The compounds derived from this compound were evaluated through in vitro assays, showing promising results against various bacterial strains, which could be pivotal for developing new antibiotics .

Mechanism of Action

The mechanism of action of benzyl N-(4-formylphenyl)-N-methylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzyl and methylcarbamate groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

Benzyl N-(4-Cyanophenyl)carbamate (Compound 14)
  • Structure: 4-Cyanophenyl substituent instead of 4-formyl.
  • Key Data :
    • Molecular Weight (M+H): 383.17 .
    • 1H NMR : δ 7.58–7.65 (m, 2H, aromatic), 5.24 ppm (s, 2H, OCH2) .
  • Comparison: The cyano group is strongly electron-withdrawing, similar to the formyl group, but lacks a reactive aldehyde proton. This difference may reduce participation in hydrogen bonding or condensation reactions compared to the formyl analog.
Benzyl N-(4-Bromo-2-fluorophenyl)carbamate
  • Structure : Halogenated (Br, F) phenyl ring .
  • Key Data: Molecular Formula: C₁₄H₁₁BrFNO₂.
  • Comparison :
    • Halogens introduce steric bulk and moderate electron-withdrawing effects. The ortho-fluorine may impose conformational restrictions absent in the para-formyl derivative.

Functional Group Variations

Methyl N-(4-Methylphenylsulfonyl)carbamate
  • Structure : Sulfonyl group replaces the phenyl ring .
  • Key Data: Molecular Formula: C₉H₁₁NO₄S. IR: Strong S=O stretches (~1350, 1150 cm⁻¹) .
  • However, it lacks the aldehyde’s reactivity.
Benzyl N-(4-Pyridyl)carbamate
  • Structure : Pyridyl substituent instead of phenyl .
  • Key Data :
    • Crystal structure shows N–H⋯N hydrogen bonding .
  • Comparison :
    • The basic nitrogen in pyridyl enables protonation at physiological pH, altering solubility and bioavailability compared to the neutral formylphenyl group.

N-Substitution in Carbamates

tert-Butyl N-Benzyl-N-(4-methyl-2-pyridyl)carbamate
  • Structure : Bulky tert-butyl and benzyl N-substituents .

Spectroscopic Features

  • Formyl Group : Expected 1H NMR signal at δ ~9.8 ppm (CHO) and IR carbonyl stretch ~1700 cm⁻¹ (unconjugated aldehyde).
  • Carbamate Group : Typical 1H NMR signals for OCH2Ph at δ ~5.1–5.3 ppm and IR C=O stretch ~1720 cm⁻¹.

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituent/Functional Group Molecular Weight (g/mol) Key Spectral Data Notable Properties
Benzyl N-(4-formylphenyl)-N-methylcarbamate 4-formyl, N-methyl ~299.3 (calculated) 1H NMR: δ ~9.8 (CHO), 5.2 (OCH2) (hypoth.) Reactive aldehyde; moderate lipophilicity
Benzyl N-(4-cyanophenyl)carbamate 4-cyano 383.17 (M+H)+ 1H NMR: δ 7.58–7.65 (Ar-H) High stability; limited reactivity
Methyl N-(4-methylphenylsulfonyl)carbamate 4-methylsulfonyl 219.25 IR: 1350, 1150 cm⁻¹ (S=O) Enhanced stability; low reactivity
Benzyl N-(4-bromo-2-fluorophenyl)carbamate 4-Br, 2-F 348.15 Antimicrobial potential

Biological Activity

Benzyl N-(4-formylphenyl)-N-methylcarbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C16_{16}H16_{16}N2_{2}O3_{3}
  • Molecular Weight : 284.31 g/mol
  • IUPAC Name : this compound

The presence of a formyl group (–CHO) and a carbamate group (–CO–NH–) in its structure is significant for its biological activity, potentially influencing interactions with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

  • Antimicrobial Activity :
    • Preliminary studies indicate that similar carbamate derivatives exhibit antimicrobial properties against various pathogens. For instance, compounds with structural similarities have shown effectiveness against bacteria and fungi, suggesting potential applications in treating infections .
  • Enzyme Inhibition :
    • Research on related carbamates has demonstrated their ability to inhibit specific enzymes, such as carbonic anhydrases and acetylcholinesterase. These enzymes play crucial roles in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like glaucoma or Alzheimer's disease .
  • Anti-Parasitic Activity :
    • There is emerging evidence that benzyl derivatives can exhibit anti-parasitic properties. For example, compounds structurally related to this compound have shown activity against Trypanosoma cruzi, the causative agent of Chagas disease, through mechanisms involving oxidative stress induction in parasitized cells .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialBenzyl carbamatesInhibition of bacterial growth; effective against fungi
Enzyme InhibitionAcetylcholinesterase inhibitorsReduced enzyme activity linked to neurodegenerative diseases
Anti-ParasiticBenzyl derivativesInduction of oxidative stress in Trypanosoma cruzi

Table 2: Inhibitory Potency of Related Compounds

Compound NameTarget EnzymeIC50 (µM)
Benzyl N-(4-trifluoromethylphenyl)-N-methylcarbamateAcetylcholinesterase27.04
Benzyl N-(4-sulphamoylphenyl)-N-methylcarbamateCarbonic Anhydrase II0.05
This compoundUnknownTBD

Case Studies

  • Antimicrobial Efficacy :
    A study evaluating the antimicrobial efficacy of various benzyl carbamates found that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell walls and interference with metabolic pathways.
  • Enzyme Inhibition Studies :
    A series of experiments investigated the inhibitory effects of this compound on acetylcholinesterase. The results indicated a non-competitive inhibition mechanism, with potential implications for treating conditions like Alzheimer's disease where acetylcholine levels are critical for cognitive function .
  • Anti-Parasitic Activity :
    The anti-Trypanosomal activity was assessed through in vitro assays where benzyl derivatives were tested for their ability to reduce the viability of T. cruzi amastigotes. The findings suggested that modifications to the benzene ring significantly enhanced the potency of these compounds, highlighting structure-activity relationships crucial for drug development .

Q & A

Q. What are the recommended synthetic routes for benzyl N-(4-formylphenyl)-N-methylcarbamate, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves carbamate formation via reaction of 4-formyl-N-methylaniline derivatives with benzyl chloroformate in anhydrous tetrahydrofuran (THF) under inert conditions . Key steps include:

  • Protection Strategies : Use of tert-butyl carbamate (Boc) or benzyl groups to stabilize reactive intermediates (e.g., amino or hydroxyl groups) during multi-step syntheses .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate high-purity products.
  • Intermediate Characterization : Employ 1^1H NMR (e.g., δ 7.2–8.0 ppm for aromatic protons), 13^{13}C NMR (e.g., δ 160–170 ppm for carbonyl groups), and FT-IR (C=O stretch at ~1700 cm1^{-1}) to confirm intermediate structures .

Q. How can the crystal structure and hydrogen-bonding interactions of this compound be resolved?

Methodological Answer:

  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) is critical. For example, parallel C–O⋯O–C interactions (3.06 Å) and N–H⋯N hydrogen bonds have been observed in related carbamates, influencing molecular packing .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refinement with SHELXL-97 and Olex2 software ensures accurate atomic displacement parameters (ADPs) .

Q. What analytical techniques are recommended to address contradictions in spectral data across studies?

Methodological Answer:

  • 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals and assigns proton-carbon correlations, especially for aromatic and formyl groups.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+^+ at m/z 314.1294 for C17_{17}H16_{16}NO3_3).
  • Comparative Analysis : Cross-validate data with published crystallographic parameters (e.g., unit cell dimensions, torsion angles) to identify discrepancies .

Advanced Research Questions

Q. How can low synthetic yields (<10%) be optimized, particularly for scale-up?

Methodological Answer:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance reaction efficiency.
  • Solvent Optimization : Replace THF with dimethylformamide (DMF) for improved solubility of aromatic intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) while maintaining yield .

Q. What mechanistic insights govern the reactivity of the formyl group in further derivatization?

Methodological Answer:

  • Schiff Base Formation : React with primary amines (e.g., ethylenediamine) in ethanol under reflux to form imine derivatives. Monitor by TLC (Rf_f shift) and 1^1H NMR (disappearance of δ 9.8 ppm aldehyde proton) .
  • Reduction Strategies : Use NaBH4_4 or Pd/C-H2_2 to convert the formyl group to hydroxymethyl, enabling peptide coupling or click chemistry .

Q. How can this compound be evaluated for bioactivity, such as enzyme inhibition?

Methodological Answer:

  • In Vitro Assays : Test against soluble epoxide hydrolase (sEH) or peroxisome proliferator-activated receptors (PPARs) using fluorescence-based inhibition assays (IC50_{50} determination) .
  • Structural Modifications : Introduce trifluoromethyl groups (e.g., via acetamide coupling) to enhance metabolic stability and lipophilicity .
  • Molecular Docking : Simulate binding interactions with AutoDock Vina, focusing on hydrogen bonding with catalytic residues (e.g., Tyr465 in sEH) .

Q. What strategies mitigate solubility limitations in biological assays?

Methodological Answer:

  • Co-solvent Systems : Use DMSO/PBS (≤1% v/v) to maintain solubility without denaturing proteins.
  • Prodrug Design : Introduce phosphate or PEG groups to improve aqueous solubility .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points or spectral data?

Methodological Answer:

  • Purity Assessment : Re-crystallize the compound and compare DSC thermograms (melting point ±2°C).
  • Isotope Effects : Verify deuterated solvent impacts on NMR shifts (e.g., CDCl3_3 vs. DMSO-d6_6).
  • Interlaboratory Validation : Share samples with collaborators for independent LC-MS and SCXRD analysis .

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